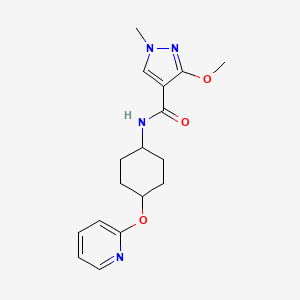
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide, also known as DFP-10917, is a small molecule compound that has been studied for its potential use in cancer treatment. This compound belongs to a class of compounds known as enamide derivatives, which have been shown to have anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are important for cancer cell survival and growth. By inhibiting Hsp90, this compound may disrupt these processes and lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide in lab experiments is that it has shown anti-cancer activity against a variety of cancer cell lines, suggesting that it may have broad-spectrum anti-cancer effects. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several potential future directions for research on (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide. One area of research could focus on optimizing the synthesis of this compound to improve its efficacy and reduce its toxicity. Another area of research could focus on identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, future research could explore the potential use of this compound in combination with other anti-cancer agents to improve its efficacy and reduce the likelihood of drug resistance.
Synthesemethoden
The synthesis of (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide involves several steps, including the reaction of 2,6-difluorobenzaldehyde with malononitrile to form 2,6-difluorobenzylidenemalononitrile. This compound is then reacted with ethyl acetoacetate to form ethyl 2,6-difluoro-3-oxo-4-phenylbut-2-enoate. The final step involves the reaction of this compound with 1-bromo-3-chloropropane to form this compound.
Wissenschaftliche Forschungsanwendungen
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide has been studied for its potential use in cancer treatment. In vitro studies have shown that this compound has anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast cancer.
Eigenschaften
IUPAC Name |
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c1-2-9(8-16)17-13(18)7-6-10-11(14)4-3-5-12(10)15/h3-7,9H,2H2,1H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOBSHSZNLJFAI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C=CC1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C#N)NC(=O)/C=C/C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


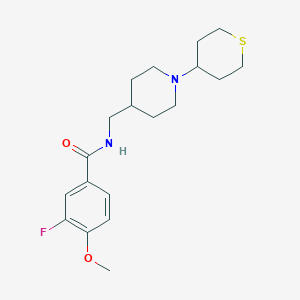
![tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B2811468.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2811469.png)

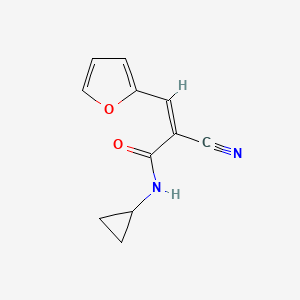
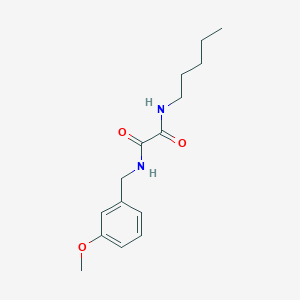

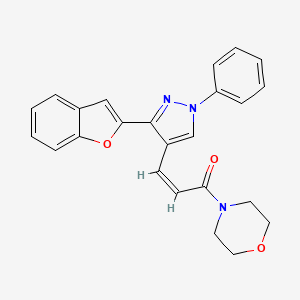
![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811477.png)
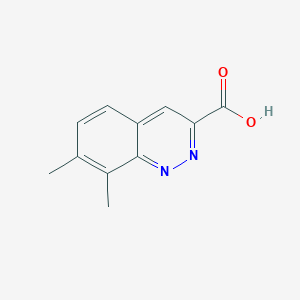
![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)

